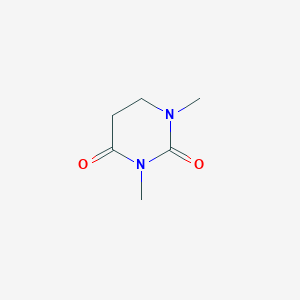
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine (CPMA) is an organic nitrogen-containing heterocyclic compound that has been studied for its potential use in a variety of scientific applications. CPMA has been found to possess a variety of biochemical and physiological effects, which can be utilized in a variety of laboratory experiments.
Applications De Recherche Scientifique
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has been studied for its potential use in a variety of scientific applications. It has been found to possess a variety of biochemical and physiological effects, which can be utilized in a variety of laboratory experiments. 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has been used as a research tool to study the effects of nitric oxide on the cardiovascular system, and it has been used to study the effects of nitric oxide on the nervous system. Additionally, 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has been used to study the effects of nitric oxide on the immune system, and it has been used to study the effects of nitric oxide on the reproductive system.
Mécanisme D'action
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is believed to exert its biochemical and physiological effects by acting as a nitric oxide scavenger. When 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is exposed to nitric oxide, it binds to the nitric oxide and forms a complex that is then eliminated from the body. This process prevents the nitric oxide from exerting its effects on the body, thereby reducing its overall physiological effects.
Biochemical and Physiological Effects
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has been found to possess a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, and it has been found to reduce blood pressure and improve cardiovascular health. Additionally, 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has been found to reduce the risk of stroke and heart attack, and it has been found to reduce the risk of cancer. 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has also been found to improve cognitive performance and reduce anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has a number of advantages and limitations for laboratory experiments. One of the major advantages of 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is its low cost and easy availability. Additionally, 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is relatively stable, making it suitable for long-term storage. However, 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is relatively toxic and can cause irritation to the skin and eyes, so it should be handled with caution. Additionally, 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine can interfere with the results of laboratory experiments, so it should be used with caution.
Orientations Futures
The potential future directions for 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine research include further studies into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further studies into the mechanism of action of 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine could help to elucidate its effects on the body. Additionally, further studies into the potential toxic effects of 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine could help to identify potential safety issues. Finally, further studies into the potential uses of 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine in laboratory experiments could help to identify potential advantages and limitations.
Méthodes De Synthèse
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine can be synthesized through a variety of methods, including the reaction of cyclopropylmethyl bromide with 1,2,4-oxadiazol-5-amine. In this reaction, the cyclopropylmethyl bromide acts as an alkylating agent, and the 1,2,4-oxadiazol-5-amine acts as a nucleophile. This reaction results in the formation of 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine and hydrobromic acid as byproducts. This method of synthesis is relatively simple and cost-effective, making it a popular choice for researchers.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine involves the reaction of cyclopropylacetonitrile with hydrazine hydrate to form 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-one, which is then reduced to 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine using sodium borohydride.", "Starting Materials": [ "Cyclopropylacetonitrile", "Hydrazine hydrate", "Sodium borohydride", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclopropylacetonitrile is reacted with hydrazine hydrate in ethanol and water in the presence of acetic acid to form 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-one.", "Step 2: 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-one is then reduced to 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine using sodium borohydride in ethanol and water." ] } | |
Numéro CAS |
1541322-38-6 |
Nom du produit |
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine |
Formule moléculaire |
C6H9N3O |
Poids moléculaire |
139.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



